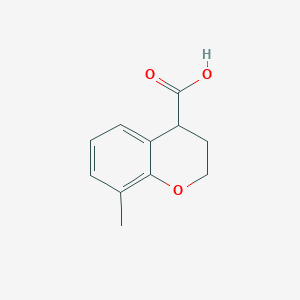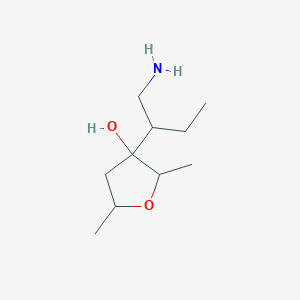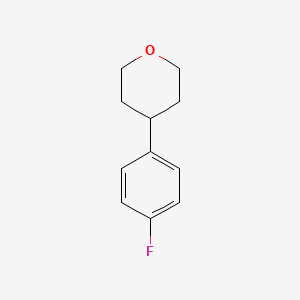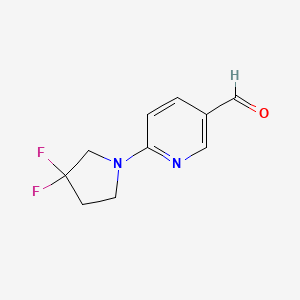
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with pyridine-3-carbaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.
Analyse Des Réactions Chimiques
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the difluoropyrrolidine group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes.
Comparaison Avec Des Composés Similaires
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde: This compound lacks the difluorinated pyrrolidine group, which may result in different chemical and biological properties.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound contains a boronic acid group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its difluorinated pyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10F2N2O |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2 |
Clé InChI |
NIRDXGDHWRBQES-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)


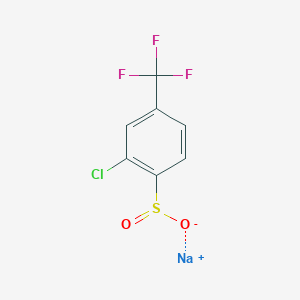
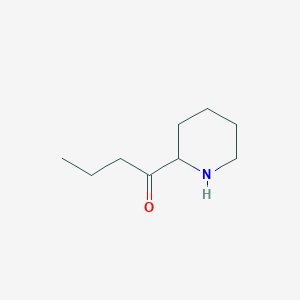

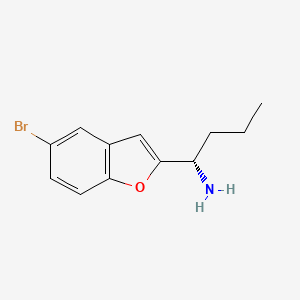
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
